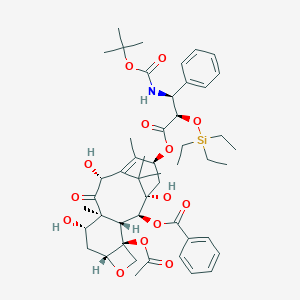

2'-Triethylsilyldocetaxel

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H67NO14Si/c1-12-65(13-2,14-3)64-38(36(30-21-17-15-18-22-30)50-44(57)63-45(6,7)8)43(56)60-32-26-49(58)41(61-42(55)31-23-19-16-20-24-31)39-47(11,40(54)37(53)35(28(32)4)46(49,9)10)33(52)25-34-48(39,27-59-34)62-29(5)51/h15-24,32-34,36-39,41,52-53,58H,12-14,25-27H2,1-11H3,(H,50,57)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFQGZFZXWNAEJ-MUQZGBOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H67NO14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Triethylsilyldocetaxel

Established Synthetic Pathways for 2'-Triethylsilyldocetaxel Preparation

The synthesis of 2'-Triethylsilyldocetaxel is a critical step that enables the regioselective modification of the docetaxel (B913) scaffold. This is primarily achieved through the selective protection of the C2' hydroxyl group, which is the most reactive hydroxyl group in the docetaxel molecule.

Regioselective Silylation Techniques in Docetaxel Chemistry

The preparation of 2'-Triethylsilyldocetaxel involves the regioselective protection of the C2' hydroxyl group of docetaxel using a triethylsilyl (TES) protecting group. This reaction is typically carried out using triethylsilyl chloride (TESCl) in the presence of a base, such as imidazole (B134444), in an aprotic solvent like dimethylformamide (DMF). The high reactivity of the C2' hydroxyl group allows for this selective protection, leaving other hydroxyl groups at the C7 and C10 positions available for further chemical transformations. A study on the chemo-enzymatic synthesis of docetaxel-monosaccharide conjugates reported the successful and selective protection of the C2' hydroxyl group of docetaxel as a triethylsilyl ether in an 85% yield. nih.gov

Table 1: Regioselective Silylation of Docetaxel

| Reagents | Solvent | Product | Yield | Reference |

| Triethylsilyl chloride (TESCl), Imidazole | DMF | 2'-Triethylsilyldocetaxel | 85% | nih.gov |

Deprotection Strategies to Yield Active Docetaxel Analogues

The removal of the triethylsilyl protecting group from the 2'-position is a crucial step to regenerate the active hydroxyl functionality in the final docetaxel analogues. The stability of silyl (B83357) ethers is dependent on steric and electronic factors, with the triethylsilyl group being susceptible to cleavage under specific conditions. gelest.com

Several methods have been developed for the deprotection of triethylsilyl ethers, offering a range of conditions from mild to more robust. nih.gov An efficient and selective method for the deprotection of TES ethers involves the use of formic acid in methanol (B129727) or methylene (B1212753) chloride, which can be performed under mild reaction conditions. nih.gov Other hydroxyl protecting groups like tert-butyldimethylsilyl (TBDMS) remain unaffected under these conditions. nih.gov Another common method for the removal of silyl ethers is the use of fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). gelest.com The choice of deprotection strategy is critical to ensure the integrity of the rest of the molecule, particularly when other sensitive functional groups are present.

Utilization of 2'-Triethylsilyldocetaxel in Conjugation Chemistry

The protected 2'-hydroxyl group in 2'-Triethylsilyldocetaxel allows for the selective modification of other parts of the docetaxel molecule, making it a valuable intermediate in the development of drug conjugates for targeted therapy.

Preparation of Ester-Linked Docetaxel-Monosaccharide Conjugates

2'-Triethylsilyldocetaxel has been successfully utilized in the synthesis of ester-linked docetaxel-monosaccharide conjugates. nih.gov In a reported chemo-enzymatic procedure, the 2'-TES protected docetaxel was coupled with a protected monosaccharide derivative in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) to form an ester linkage at one of the other hydroxyl groups of docetaxel. nih.gov Subsequent deprotection of both the triethylsilyl and other protecting groups on the monosaccharide yielded the final water-soluble docetaxel-monosaccharide prodrugs. nih.gov This approach demonstrates the utility of 2'-Triethylsilyldocetaxel in creating prodrugs with potentially improved solubility and pharmacokinetic properties. nih.govorganic-chemistry.org

Table 2: Synthesis of a Docetaxel-Monosaccharide Conjugate Intermediate

| Reactants | Coupling Agents | Solvent | Product | Yield | Reference |

| 2'-Triethylsilyldocetaxel, Protected Monosaccharide | EDCI, DMAP | CH2Cl2 | 2'-TES-Docetaxel-Monosaccharide Conjugate | 92% | nih.gov |

Advanced Conjugation Strategies for Targeted Delivery Systems Research

The principle of using 2'-Triethylsilyldocetaxel as a key intermediate can be extended to more advanced conjugation strategies for targeted drug delivery. While specific examples detailing the direct use of 2'-Triethylsilyldocetaxel in the synthesis of antibody-drug conjugates (ADCs) or polymer-drug conjugates are not prevalent in the reviewed literature, its role as a selectively protected precursor is highly relevant.

In the development of polymer-drug conjugates, a hydrophilic polymer is covalently linked to a drug molecule to enhance its solubility and alter its biodistribution. researchgate.net Similarly, ADCs involve the attachment of a potent cytotoxic agent, like docetaxel, to a monoclonal antibody that targets a specific antigen on cancer cells. nih.govmdpi.com The synthesis of such complex conjugates requires precise control over the point of attachment of the linker and the polymer or antibody to the drug molecule. The availability of the C7 and C10 hydroxyl groups in 2'-Triethylsilyldocetaxel provides reactive sites for the covalent attachment of linkers, which can then be further functionalized for conjugation to polymers or antibodies. Following the conjugation, the triethylsilyl group at the 2'-position can be removed to restore the full cytotoxic activity of the docetaxel payload upon reaching the target site.

Synthesis of Novel Taxoid Analogues from Silylated Precursors

The selective protection of the 2'-hydroxyl group in docetaxel opens up avenues for the synthesis of novel taxoid analogues with modified structures and potentially improved biological activities. By using 2'-Triethylsilyldocetaxel as a starting material, chemists can perform reactions at the less reactive C7 and C10 hydroxyl groups or other positions on the taxane (B156437) core without affecting the critical 2'-hydroxyl group.

For instance, modifications at the C7 and C10 positions of the baccatin (B15129273) III core of docetaxel have been shown to influence its activity and pharmacological properties. The synthesis of a 7β-O-glycosylated docetaxel analogue, for example, demonstrated altered bioactivity and improved water solubility. nih.gov While this specific study started from a different taxane precursor, the principle of selective modification is the same. 2'-Triethylsilyldocetaxel provides a strategically protected intermediate to explore a wide range of chemical transformations, such as acylation, alkylation, or glycosylation at other positions, leading to the generation of a library of novel taxoid analogues for structure-activity relationship (SAR) studies. These studies are crucial in the quest for new anticancer agents with enhanced efficacy and reduced side effects.

Design and Synthesis of Second-Generation Taxoids

The development of second-generation taxoids has been driven by the need to overcome the limitations of first-generation drugs like paclitaxel (B517696) and docetaxel, particularly their susceptibility to drug resistance mechanisms. nih.govnih.gov The synthesis of these advanced analogs often involves the use of 2'-protected docetaxel intermediates, such as 2'-Triethylsilyldocetaxel, to enable selective modifications at key positions of the taxane skeleton.

Research has shown that alterations at the C2, C10, and C3' positions can lead to a significant increase in cytotoxic activity, especially against multidrug-resistant (MDR) cancer cell lines. nih.govnih.gov For instance, the introduction of different acyl groups at the C10 position and modifications of the C3' N-acyl group have been explored. The 2'-triethylsilyl protecting group allows for these chemical transformations to be carried out with high specificity. After the desired modifications are achieved, the triethylsilyl group can be cleanly removed to yield the final second-generation taxoid.

The enhanced potency of these second-generation taxoids is attributed to their ability to better circumvent the cellular mechanisms of drug resistance, such as the overexpression of P-glycoprotein (P-gp), an efflux pump that actively removes chemotherapeutic agents from cancer cells. stonybrook.edu

Table 1: Examples of Second-Generation Taxoid Modifications from a 2'-Protected Docetaxel Intermediate

| Modification Site | Example of Modification | Rationale for Modification |

| C10-position | Introduction of novel acyl groups | Enhance tubulin binding and overcome resistance |

| C3'-N-acyl group | Replacement of the tert-butoxycarbonyl group | Improve activity against MDR cancer cells |

| C2-benzoyl group | Substitution on the aromatic ring | Modulate drug-target interactions |

Development of Third-Generation Taxoids with Enhanced Preclinical Potency

Building on the insights gained from second-generation taxoids, the development of third-generation analogs has focused on further refining the molecular structure to achieve even greater potency and a broader spectrum of activity against resistant cancers. nih.gov These efforts have led to the discovery of taxoids with preclinical potencies that are orders of magnitude greater than that of docetaxel. stonybrook.edu

The synthesis of third-generation taxoids often involves a multi-step approach where 2'-Triethylsilyldocetaxel can serve as a crucial starting material for a series of selective modifications. These modifications can include the introduction of fluorine-containing moieties or other functional groups at the C2-benzoyl and C3' positions, which have been shown to significantly enhance the bioactivity of the molecule. stonybrook.edu

A key characteristic of many third-generation taxoids is their exceptional activity against cancer cell lines that have developed resistance to paclitaxel and docetaxel through various mechanisms, including mutations in the β-tubulin protein, the cellular target of taxanes. nih.gov The enhanced potency of these compounds is often correlated with their ability to induce the polymerization of microtubules more efficiently and to form microtubule bundles that are structurally different from those induced by earlier taxanes. nih.gov

Table 2: Preclinical Potency of Representative Third-Generation Taxoids

| Compound | Cancer Cell Line | Fold-Increase in Potency vs. Docetaxel | Reference |

| SB-T-1214 | Drug-Resistant Human Breast Cancer | ~100-fold | stonybrook.edu |

| SB-T-121605 | Resistant Ovarian Carcinoma | >50-fold | google.com |

| SB-T-121606 | Resistant Ovarian Carcinoma | >50-fold | google.com |

The continued exploration of the chemical space around the docetaxel scaffold, facilitated by the use of versatile intermediates like 2'-Triethylsilyldocetaxel, holds significant promise for the development of next-generation anticancer therapies with superior efficacy and the ability to overcome the challenge of drug resistance.

Structure Activity Relationship Sar and Molecular Design of 2 Triethylsilyldocetaxel Analogues

Influence of the 2'-Triethylsilyl Moiety on Taxoid Bioactivity (In Vitro Preclinical Observations)

The 2'-hydroxyl group of docetaxel (B913) is crucial for its biological activity, as it is involved in the interaction with the microtubule binding site. Modification of this group, for instance by introducing a bulky triethylsilyl (TES) moiety, can significantly impact the bioactivity. Silyl (B83357) ethers at the 2'-position are often investigated as prodrug strategies, designed to be cleaved under physiological conditions to release the active parent drug. unc.edu

The introduction of a silyl ether at the 2'-position generally leads to a decrease in immediate in vitro cytotoxicity compared to the parent compound, as the modified molecule is often less active or inactive as a tubulin-binding agent. The observed cytotoxicity is largely dependent on the rate of hydrolysis of the silyl ether to regenerate the free 2'-hydroxyl group. Studies on similar 2'-O-silylated docetaxel derivatives have shown this trend. For example, the in vitro cytotoxicity of ethyldimethylsilyl ether docetaxel and octyldimethylsilyl ether docetaxel was evaluated in A549 human lung carcinoma cells. researchgate.net These studies indicate that the silylated prodrugs rely on conversion to the active drug to exert their cytotoxic effects. researchgate.net

Table 1: In Vitro Cytotoxicity of Docetaxel and Silylated Analogues

| Compound | Cell Line | IC50 (approximate) | Reference |

|---|---|---|---|

| Docetaxel | A549 | Varies (nM range) | researchgate.net |

| Ethyldimethylsilyl ether docetaxel | A549 | Higher than Docetaxel | researchgate.net |

| Octyldimethylsilyl ether docetaxel | A549 | Higher than Docetaxel | researchgate.net |

| Docetaxel | MDA-MB-231 | Varies (nM range) | acs.org |

| Silicate Esters of Docetaxel | MDA-MB-231 | Similar to Docetaxel (after hydrolysis) | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Silylated Taxoids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For taxane (B156437) analogues, QSAR studies have been instrumental in identifying key structural features that govern their anticancer activity. nih.gov While specific QSAR studies focusing exclusively on a broad range of 2'-silylated taxoids are not extensively documented, the principles from general taxane QSAR models can be applied.

A hypothetical QSAR model for a series of 2'-silylated taxoids would likely include descriptors such as:

Molar Refractivity (MR): A measure of the volume occupied by the silyl group and its polarizability.

Hydrophobicity (LogP): The partition coefficient, which would be increased by the presence of the silyl moiety.

Topological Indices: Describing the branching and connectivity of the silyl group.

Electronic Parameters: Such as the partial charge on the silicon and oxygen atoms, which could influence the rate of hydrolysis.

These models would aim to predict the optimal size and lipophilicity of the 2'-silyl group to achieve a balance between prodrug stability and efficient conversion to the active form, thereby maximizing therapeutic efficacy. nih.gov

Positional Modifications and Their Impact on Taxoid Activity Profile

The C-3' position of the docetaxel side chain is a critical determinant of its biological activity. The nature of the substituent on the 3'-amino group and the 3'-phenyl group can significantly influence the potency and pharmacological properties of the taxoid. In docetaxel, the N-tert-butoxycarbonyl (t-BOC) group is a key feature.

When considering the design of novel taxoids based on a 2'-triethylsilyl docetaxel scaffold, modifications at the C-3' position would be of primary interest. For instance, replacing the 3'-phenyl group with other aromatic or aliphatic moieties can modulate the activity. nih.gov The interplay between the bulky 2'-TES group and any modifications at C-3' would be crucial. A larger substituent at C-3' in conjunction with the 2'-TES group could lead to steric hindrance, potentially reducing the binding affinity to tubulin even after the hydrolysis of the silyl ether. Conversely, smaller or more flexible groups at C-3' might be better tolerated.

The C-2 and C-10 positions of the baccatin (B15129273) III core of docetaxel are also important sites for modification that can impact the activity profile. The C-2 benzoate (B1203000) group is essential for activity, and modifications to the aromatic ring can fine-tune the potency. nih.gov The C-10 acetyl group in paclitaxel (B517696) is replaced by a hydroxyl group in docetaxel, which contributes to its distinct activity profile.

Molecular Interactions and Mechanism of Action Basis for Taxoid SAR (Parent Docetaxel and Relevant Analogues)

The underlying mechanism of action for all bioactive taxoids, including docetaxel and its potential active form from 2'-Triethylsilyldocetaxel, is their interaction with tubulin. Docetaxel binds to the β-tubulin subunit of the αβ-tubulin heterodimer, which is the fundamental building block of microtubules. nih.govcancer-research-network.com This binding event stabilizes the microtubules, preventing their depolymerization. nih.gov The dynamic instability of microtubules is essential for various cellular processes, most notably for the formation of the mitotic spindle during cell division.

By stabilizing microtubules, docetaxel and its active analogues disrupt the normal cell cycle, leading to a blockage at the G2/M phase and ultimately inducing apoptosis (programmed cell death). nih.govmdpi.com The structure-activity relationships of taxoids are fundamentally linked to how structural modifications affect their binding affinity to the tubulin pocket. The 2'-hydroxyl group of docetaxel is known to form a key hydrogen bond within this binding site. Therefore, the presence of the 2'-triethylsilyl group would block this interaction, rendering the molecule inactive until the silyl group is cleaved. The design of any 2'-silylated docetaxel analogue must, therefore, ensure that the prodrug is efficiently converted to the active 2'-hydroxy form within the target cells to exert its microtubule-stabilizing effect.

Mechanisms Addressing Drug Resistance in Preclinical Models

The development of resistance to taxanes like docetaxel is a significant hurdle in cancer chemotherapy. However, preclinical studies on docetaxel analogues, including those with modifications at the 2'-position, have shed light on several mechanisms by which these newer agents can overcome established resistance pathways. These mechanisms primarily revolve around altered interactions with β-tubulin, reduced susceptibility to efflux pumps, and modulation of apoptotic pathways.

One of the primary mechanisms of taxane resistance involves mutations in the tubulin gene or alterations in the expression of β-tubulin isotypes, particularly the overexpression of βIII-tubulin. This can lead to a reduced affinity of the drug for its binding site on the microtubule. Novel taxoids have been designed to have a stronger binding affinity or to bind to different conformations of the tubulin pocket, thereby circumventing resistance. For instance, certain third-generation taxoids have demonstrated nearly equal potency against both drug-sensitive and drug-resistant cancer cell lines, suggesting their interaction with tubulin is less affected by these resistance-conferring alterations. wikipedia.org

Another major contributor to multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and efficacy. Structure-activity relationship (SAR) studies have shown that modifications to the docetaxel structure can reduce the analogue's recognition by these efflux pumps. While specific data on 2'-Triethylsilyldocetaxel is limited, research on other taxane analogues indicates that altering the lipophilicity and conformational properties of the molecule can decrease its affinity for P-gp. For example, some C-seco-taxoids have shown remarkable potency against P-gp overexpressing cell lines. nih.gov

Preclinical models, such as drug-resistant human cancer cell line xenografts in mice, are crucial for evaluating the efficacy of new taxoid analogues. In these models, novel taxanes like BMS-184476 and BMS-188797 have shown superior antitumor activity compared to paclitaxel and docetaxel in resistant ovarian, colon, and lung carcinoma models. nih.govresearchgate.net These studies provide evidence that new generation taxoids can be effective in a setting of acquired taxane resistance.

The following table summarizes the activity of selected taxane analogues in preclinical models of drug-resistant cancers, illustrating the potential for overcoming resistance through structural modification.

| Compound/Analogue | Preclinical Model | Resistance Mechanism | Outcome |

| Third-Generation Taxoids | Drug-resistant cell lines | Not specified | Virtually no difference in potency compared to sensitive lines. wikipedia.org |

| BMS-184476 | HCT/pk (colon carcinoma) | Moderately paclitaxel-resistant | Superior to paclitaxel. nih.gov |

| BMS-188797 | HOC79 (ovarian carcinoma) | Taxol-unresponsive | Superior efficacy to paclitaxel. nih.gov |

| C-seco-taxoids | A2780ADR (ovarian) | P-gp overexpression | High potency. nih.gov |

| C-seco-taxoids | A2780TC1, A2780TC3 (ovarian) | βIII-tubulin overexpression | High potency. nih.gov |

Computational Approaches in Rational Drug Design for Silylated Taxoids

The design and development of novel taxoid anticancer agents, including silylated derivatives like 2'-Triethylsilyldocetaxel, are increasingly benefiting from computational approaches. These in silico methods provide valuable insights into drug-target interactions, help predict the activity of new compounds, and rationalize structure-activity relationships, thereby accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of taxoid design, docking studies are instrumental in understanding how analogues bind to their target, β-tubulin. By modeling the interactions between a silylated docetaxel analogue and the tubulin binding pocket, researchers can predict how modifications, such as the introduction of a triethylsilyl group at the 2'-position, might affect binding affinity and conformation. nih.gov

For instance, docking studies on paclitaxel-benzoxazole hybrids have revealed key hydrogen bonding and pi-alkyl interactions with amino acid residues in the β-tubulin active site, providing a molecular-level understanding of their anticancer activity. nih.gov While direct docking studies on 2'-Triethylsilyldocetaxel are not widely published, similar methodologies can be applied. The bulky triethylsilyl group would likely influence the orientation of the C-13 side chain, which is crucial for binding and biological activity. Computational models can help to optimize the size and nature of the silyl group to enhance tubulin binding and overcome resistance.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the drug-target complex over time. This can provide insights into the stability of the binding and the conformational changes that may occur. For example, MD simulations of C-seco-taxoids bound to different β-tubulin isotypes have helped to explain their high potency against paclitaxel-resistant cells that overexpress class III β-tubulin. nih.gov

The following table outlines the application of these computational methods in the study of taxoid-tubulin interactions.

| Computational Method | Application in Taxoid Design | Key Insights |

| Molecular Docking | Predicting binding modes of taxoid analogues in the β-tubulin pocket. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. nih.govresearchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior of the taxoid-tubulin complex. | Assessing the stability of the complex and understanding conformational changes that may influence activity and resistance. nih.gov |

Application of Machine Learning and Deep Learning in Taxoid Discovery

Machine learning (ML) and deep learning (DL) are powerful tools that are being increasingly applied in drug discovery to analyze large datasets and build predictive models. In the context of taxoid discovery, ML algorithms can be trained on existing data of taxane analogues and their biological activities to predict the anticancer potential of new, untested compounds. nih.gov

For example, a machine learning model has been developed to predict acquired taxane resistance based on genomic data, demonstrating excellent performance in identifying resistant phenotypes. nih.gov Such models could be used to screen virtual libraries of silylated taxoids to prioritize candidates that are more likely to be effective against resistant cancers.

Deep learning models, a subset of ML, can be used for de novo drug design, where the model generates entirely new molecular structures with desired properties. These models can learn the underlying patterns in the chemical space of known anticancer agents and propose novel silylated taxoids with potentially improved efficacy and reduced susceptibility to resistance mechanisms. While the specific application of these advanced methods to silylated taxoid discovery is still an emerging area, the general success of ML and DL in anticancer drug design suggests a promising future for their use in this field. rsc.org

The table below summarizes the potential applications of ML and DL in the discovery of novel taxoids.

| Technique | Application | Potential Outcome |

| Machine Learning | Predictive modeling of anticancer activity and resistance. | Prioritization of candidate silylated taxoids for synthesis and biological evaluation. nih.govnih.gov |

| Deep Learning | De novo design of novel taxoid structures. | Generation of novel silylated docetaxel analogues with optimized properties to overcome drug resistance. rsc.org |

Advanced Analytical Methodologies for Characterization and Quantification of 2 Triethylsilyldocetaxel and Its Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)

Structural elucidation of 2'-Triethylsilyldocetaxel relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the unambiguous structural confirmation of 2'-Triethylsilyldocetaxel. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum provides crucial information. The successful silylation of the 2'-hydroxyl group is confirmed by the disappearance of the signal for the 2'-OH proton and the appearance of new signals corresponding to the triethylsilyl group—typically a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.

¹³C NMR: The carbon spectrum corroborates the ¹H NMR data, showing characteristic signals for the carbons of the triethylsilyl group.

2D NMR Techniques: Advanced 2D NMR methods are used to establish connectivity within the molecule. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out the spin systems within the docetaxel (B913) backbone and the triethylsilyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the attachment of the triethylsilyl group to the C-2' position by observing a correlation between the C-2' carbon and the protons of the silyl (B83357) group.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For 2'-Triethylsilyldocetaxel, the expected molecular ion would correspond to that of docetaxel plus the mass of the triethylsilyl group minus the mass of a proton.

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of the parent molecular ion to produce characteristic product ions. dtic.mil The fragmentation pattern for 2'-Triethylsilyldocetaxel would be expected to show a prominent loss of the triethylsilyl group and other fragments characteristic of the docetaxel core structure, providing definitive structural evidence. usask.ca

| Technique | Parameter | Expected Observation for 2'-Triethylsilyldocetaxel |

|---|---|---|

| ¹H NMR | Triethylsilyl -CH₂- | ~0.6 ppm (quartet) |

| Triethylsilyl -CH₃ | ~0.95 ppm (triplet) | |

| ¹³C NMR | Triethylsilyl -CH₂- | ~7 ppm |

| Triethylsilyl -CH₃ | ~5 ppm | |

| HMBC | Key Correlation | Correlation between C-2' and Si-CH₂ protons |

| HRMS (ESI+) | [M+Na]⁺ (m/z) | Calculated m/z for C₄₉H₆₇NO₁₄SiNa: 944.4223 |

| MS/MS | Characteristic Fragment | Loss of triethylsilanol (B1199358) [M+H - (C₂H₅)₃SiOH]⁺ |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating 2'-Triethylsilyldocetaxel from docetaxel, reagents, and other related impurities, as well as for its quantification. grace.com

Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of docetaxel and its derivatives. nih.govanalis.com.my Method development for 2'-Triethylsilyldocetaxel would build upon established protocols for docetaxel. jidps.comnih.gov

Stationary Phase: A C18 or C8 column is typically effective for separating taxanes based on their hydrophobicity. nih.gov

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used. nih.gov Due to the increased lipophilicity from the triethylsilyl group, 2'-Triethylsilyldocetaxel will have a longer retention time than docetaxel under typical RP-HPLC conditions. The gradient may need to be adjusted to ensure adequate resolution and reasonable analysis time.

Detection: UV detection is standard, with monitoring typically performed at around 230 nm, which is the wavelength of maximum absorbance for the docetaxel chromophore. nih.gov

| Parameter | Typical Condition | Expected Change for 2'-Triethylsilyldocetaxel |

|---|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | No change |

| Mobile Phase | Acetonitrile/Water (gradient) | May require higher organic content for elution |

| Flow Rate | 1.0 mL/min | No change |

| Detection Wavelength | 230 nm | No change |

| Retention Time | Variable (e.g., ~14 min for Docetaxel) nih.gov | Increased retention time compared to Docetaxel |

For highly sensitive and selective quantification, especially in complex matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govnih.gov This technique combines the separation power of HPLC with the specific detection capabilities of MS/MS.

An LC-MS/MS method for 2'-Triethylsilyldocetaxel would involve monitoring specific mass transitions in Multiple Reaction Monitoring (MRM) mode. usask.ca The precursor ion would be the protonated or sodiated molecular ion of 2'-Triethylsilyldocetaxel, and the product ions would be specific, stable fragments generated upon collision-induced dissociation. nih.gov This approach provides excellent specificity and allows for quantification down to very low concentrations (ng/mL or lower). nih.govsci-hub.se

| Compound | Precursor Ion (m/z) [M+Na]⁺ | Product Ion (m/z) | Reference Transition |

|---|---|---|---|

| Docetaxel | 830.3 | 549.3 | [M+Na-side chain]⁺ nih.gov |

| 2'-Triethylsilyldocetaxel | 944.4 | 812.4 | [M+Na-(C₂H₅)₃SiOH]⁺ |

| Paclitaxel (B517696) (Internal Standard) | 876.3 | 308.0 | Characteristic fragment nih.gov |

Specialized Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to alter a compound's properties to make it more suitable for a specific analytical method. Silylation is a common derivatization technique used to increase volatility and thermal stability, particularly for gas chromatography (GC) analysis, and to introduce a specific mass tag for MS analysis. registech.com

Silylation involves replacing an active hydrogen in a functional group (like a hydroxyl group) with an alkylsilyl group. restek.com While 2'-Triethylsilyldocetaxel is itself a silylated compound, the principles of silylation are central to its synthesis and analysis. The reaction typically involves a silylating agent and a base or catalyst.

Silylating Agents: A wide variety of silylating agents are available, differing in reactivity and the steric bulk of the silyl group. thermofisher.com For the synthesis of 2'-Triethylsilyldocetaxel, triethylsilyl chloride (TESCl) would be the specific reagent used, often in the presence of a base like imidazole (B134444) or pyridine (B92270) to neutralize the HCl byproduct. researchgate.net Other common reagents in analytical chemistry include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). fishersci.com

General Protocol: The protocol involves dissolving the substrate (docetaxel) in an appropriate aprotic solvent, adding a base, and then adding the silylating agent (TESCl). The reaction is often run at room temperature or with gentle heating until completion. researchgate.net The chemoselective silylation of the 2'-hydroxyl group over other hydroxyl groups on the docetaxel core is possible due to its relatively lower steric hindrance. nih.gov

| Reagent Abbreviation | Full Name | Silyl Group Introduced | Primary Use |

|---|---|---|---|

| TMCS | Trimethylchlorosilane | Trimethylsilyl (TMS) | Catalyst or reagent for less hindered groups |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Highly reactive, for alcohols, phenols, acids |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Most volatile TMS donor researchgate.net |

| TBDMSCl | tert-Butyldimethylsilyl chloride | tert-Butyldimethylsilyl (TBDMS) | Forms highly stable silyl ethers registech.com |

| TESCl | Triethylsilyl chloride | Triethylsilyl (TES) | Forms stable silyl ethers, used in synthesis |

To ensure that a derivatization reaction is suitable for quantitative analysis, the process must be optimized for yield, specificity, and reproducibility.

Specificity: Achieving specificity in silylation is crucial. For docetaxel, the goal is often to derivatize only the 2'-hydroxyl group. This can be controlled by choosing a silylating agent with appropriate steric bulk and by carefully controlling reaction conditions (temperature, time, stoichiometry). nih.govresearchgate.net The less hindered 2'-OH can be selectively protected over the more hindered C-7 and C-10 hydroxyl groups.

Sensitivity: Derivatization can significantly enhance detection sensitivity. researchgate.net For MS analysis, introducing a silyl group provides a distinct mass increase and can lead to predictable fragmentation patterns, which improves the signal-to-noise ratio in complex samples. scripps.edu Optimizing the reaction to achieve a complete and clean conversion to the desired derivative ensures that the analytical signal is maximized and directly proportional to the analyte concentration. Methods like microwave-assisted derivatization can be employed to enhance reaction rates and yields. researchgate.net

Method Validation and Quality Control in Analytical Research of Taxoids

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. ich.orgeuropa.eu For taxoids like 2'-Triethylsilyldocetaxel and its derivatives, robust analytical methods are essential for accurate quantification and quality control. jocpr.com The validation process for these methods is governed by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data reliability and consistency. ich.orgeuropa.eu Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. jidps.comscirp.org

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods like High-Performance Liquid Chromatography (HPLC), which are commonly used for taxoid analysis, specificity is demonstrated by the separation of the analyte peak from other potential peaks. nih.gov

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a linear regression analysis of the analyte response versus concentration. The correlation coefficient (r²) is a key indicator of linearity, with a value of 0.999 or greater being desirable. jidps.comanalis.com.my

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated. Acceptance criteria for accuracy are typically within a range of 98-102% of the true value. jidps.com

Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the assay of the main component, the %RSD should typically be less than 2%. analis.com.my

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jidps.com These parameters are crucial for the analysis of impurities and degradation products.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scirp.org

The following data tables, derived from studies on the closely related compound docetaxel, illustrate the typical results obtained during the validation of an HPLC method for a taxoid. These serve as a representative example of the performance characteristics expected for an analytical method for 2'-Triethylsilyldocetaxel.

Table 1: Linearity Data for the Quantification of a Taxoid Derivative

| Concentration (µg/mL) | Peak Area |

| 20 | 143,024 |

| 40 | 279,845 |

| 60 | 415,367 |

| 80 | 552,189 |

| 100 | 689,011 |

| 120 | 825,833 |

| Linear Regression Equation | y = 6816x + 67048 |

| Correlation Coefficient (r²) | 0.999 |

| This table demonstrates the linear relationship between the concentration of the taxoid and the analytical instrument's response (peak area). The high correlation coefficient indicates excellent linearity. jidps.com |

Table 2: Accuracy (Recovery) Study Results

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |

| 50 | 49.7 | 99.4 | 0.85 |

| 100 | 100.3 | 100.3 | 0.54 |

| 150 | 149.4 | 99.6 | 0.72 |

| This table shows the results of an accuracy study. The percentage recovery is very close to 100%, and the low relative standard deviation indicates high accuracy and precision of the method. jidps.com |

Table 3: Precision Study Results

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 60 | 0.86 | 0.48 |

| 80 | 0.75 | 0.62 |

| 100 | 0.69 | 0.55 |

| This table presents the intra-day and inter-day precision of the analytical method. The low %RSD values demonstrate that the method is highly precise and reproducible over short and longer periods. jidps.com |

Table 4: LOD and LOQ Values

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.04 |

| Limit of Quantification (LOQ) | 0.15 |

| This table indicates the sensitivity of the analytical method. The low LOD and LOQ values show that the method is capable of detecting and quantifying very small amounts of the taxoid. jidps.com |

Quality control in the analytical research of taxoids involves the implementation of a quality system to ensure that all analytical results are reliable and meet the required standards. ich.org This includes the use of validated analytical methods, regular calibration and maintenance of analytical instruments, the use of certified reference materials, and the implementation of system suitability tests before each analytical run. scirp.org Control charts can also be employed to monitor the performance of the analytical method over time.

Future Research Directions and Translational Potential in Preclinical Drug Discovery

Exploration of Novel Silyl (B83357) Protecting Groups for Enhanced Synthetic Control

In the multi-step synthesis of complex molecules like taxoids, the choice of protecting groups is critical for achieving high yields and purity. The 2'-hydroxyl group of docetaxel (B913) is a key site for derivatization, but also a point of potential side reactions. The use of a silyl ether, such as the triethylsilyl (TES) ether in 2'-Triethylsilyldocetaxel, provides temporary protection for this group. nih.gov

Future research will likely focus on exploring a wider array of silyl protecting groups beyond TES to gain more nuanced control over the deprotection process. Silyl groups vary significantly in their steric bulk and electronic properties, which dictates their stability and the specific conditions required for their removal. harvard.edu This allows for "orthogonal protection," where one silyl group can be removed selectively in the presence of others. For instance, a t-butyldimethylsilyl (TBDMS) group is generally more stable to acid than a TES group, allowing for the selective deprotection of the TES ether while the TBDMS ether remains intact. nih.gov

An efficient and selective method for the deprotection of TES ethers utilizes formic acid in methanol (B129727), which leaves more robust protecting groups like t-butyldimethylsilyl (TBDMS) unaffected. nih.gov The development of novel silyl groups, such as "super silyl" groups, could offer even greater stability and hydrophobicity, potentially aiding in purification processes during synthesis. rsc.org Research into fluoride-cleavable silyl groups like the 2-(triphenylsilyl)ethoxycarbonyl ("Tpseoc") group also presents opportunities for highly orthogonal protection strategies, as they are stable to acidic and hydrogenolytic conditions used to cleave other common protecting groups. nih.gov

| Silyl Group | Abbreviation | Relative Stability to Acid (Qualitative) | Common Deprotection Reagents |

|---|---|---|---|

| Trimethylsilyl | TMS | Low | Mild acid, K₂CO₃/MeOH |

| Triethylsilyl | TES | Moderate | Formic acid, Acetic acid, HF, TBAF nih.gov |

| tert-Butyldimethylsilyl | TBDMS/TBS | High | HF, TBAF, CSA total-synthesis.com |

| tert-Butyldiphenylsilyl | TBDPS | Very High | HF, TBAF |

Development of Targeted Delivery Systems Utilizing 2'-Triethylsilyldocetaxel Conjugates

While docetaxel is a highly effective chemotherapeutic agent, its use is associated with systemic toxicity due to its non-specific action on both cancerous and healthy dividing cells. mdpi.com A major goal in oncology is to develop targeted delivery systems that concentrate the cytotoxic drug at the tumor site, thereby enhancing efficacy and reducing side effects. nih.gov The 2'-hydroxyl position of docetaxel, made available after the removal of the triethylsilyl protecting group from 2'-Triethylsilyldocetaxel, is an ideal attachment point for creating drug conjugates.

Future research is focused on designing and synthesizing novel docetaxel conjugates for targeted therapy. These conjugates link the docetaxel molecule to a targeting moiety, such as a monoclonal antibody, peptide, or small molecule, that specifically recognizes receptors overexpressed on cancer cells. nih.gov

Examples of Targeted Delivery Strategies for Docetaxel:

Antibody-Drug Conjugates (ADCs): Trastuzumab, an antibody that targets the HER2 receptor overexpressed in some breast cancers, has been conjugated to docetaxel-loaded nanoparticles to enhance delivery to HER2-positive tumor cells. nih.gov

Nanoparticle Systems: Docetaxel can be encapsulated within or covalently linked to various nanocarriers, such as liposomes, dendrimers, and polymeric nanoparticles. mdpi.comnih.gov These systems can be further functionalized with targeting ligands. For example, docetaxel-conjugate nanoparticles known as Cellax have been shown to target α-smooth muscle actin-expressing stromal cells, effectively suppressing breast cancer metastasis. nih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are emerging as a technology for the systemic delivery of hydrophobic drugs like docetaxel. These systems can be coated with targeting molecules, such as enoxaparin, to restore sensitivity in drug-resistant tumors. mdpi.com

The synthesis of these complex conjugates relies on the foundational chemistry enabled by intermediates like 2'-Triethylsilyldocetaxel, which allow for precise, site-specific modification of the drug molecule.

Predictive Modeling for Taxoid Efficacy and ADMET Properties

The discovery and development of new drugs is a time-consuming and expensive process, with high failure rates in clinical trials often attributed to poor pharmacokinetic profiles or unforeseen toxicity. fiveable.merowansci.com Predictive computational models are becoming indispensable tools in early-stage drug discovery to forecast a compound's biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. fiveable.mezamann-pharma.com

For taxoids, future research will increasingly leverage machine learning and quantitative structure-activity relationship (QSAR) models to guide the design of new derivatives. zamann-pharma.com These in silico models analyze the chemical structures of known taxoids and correlate them with experimental data on their anticancer efficacy and ADMET profiles. nih.gov

Key Areas of Predictive Modeling for Taxoids:

Efficacy Prediction: Models can predict the binding affinity of a novel taxoid to its target, β-tubulin, or its cytotoxic potency against various cancer cell lines. wikipedia.orgnih.gov This helps prioritize the synthesis of compounds with the highest predicted activity.

ADMET Prediction: Early prediction of a compound's ADMET properties is crucial. fiveable.me Computational tools can estimate parameters such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity (e.g., hERG inhibition or hepatotoxicity). rowansci.comnih.gov By identifying potential liabilities early, chemists can modify the structure to improve its drug-like properties.

The use of such predictive models allows researchers to explore a vast chemical space virtually, saving significant time and resources by focusing experimental efforts on the most promising candidates. rowansci.com

| ADMET Property | Description | Importance in Taxoid Discovery |

|---|---|---|

| Absorption | Process by which a drug enters the bloodstream. | Predicting oral bioavailability for developing orally administered taxoids. nih.gov |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Modeling distribution to tumor tissue versus healthy organs. nih.gov |

| Metabolism | The chemical alteration of a drug by the body. | Predicting susceptibility to liver enzymes (e.g., CYP3A4) to manage drug-drug interactions. nih.gov |

| Excretion | The removal of drugs from the body. | Estimating the drug's half-life and clearance rate. |

| Toxicity | The degree to which a substance can damage an organism. | Early identification of potential toxicities to reduce late-stage failures. rowansci.com |

Integration of High-Throughput Screening and Computational Methods in Taxoid Discovery

The discovery of novel taxoid anticancer agents relies on the ability to screen large numbers of compounds for biological activity. High-Throughput Screening (HTS) automates this process, allowing for the rapid testing of extensive compound libraries. chemdiv.com However, synthesizing and screening these libraries is resource-intensive. The integration of computational methods with HTS creates a more efficient and intelligent discovery pipeline. frontiersin.org

Future directions in taxoid discovery will involve a synergistic approach where computational screening precedes and informs experimental screening.

Integrated Discovery Workflow:

Virtual Screening: A large virtual library of potential taxoid structures is created in silico. These virtual compounds are then screened against a computational model of the biological target (e.g., the paclitaxel (B517696) binding site on β-tubulin). This process filters out molecules predicted to be inactive or to have poor drug-like properties. patsnap.comcadence.com

Focused Library Synthesis: Based on the results of the virtual screen, a smaller, more focused library of the most promising compounds is synthesized. This significantly reduces the synthetic effort required.

High-Throughput Screening (HTS): The focused library is then subjected to HTS to experimentally validate the computational predictions and identify "hits." chemdiv.comnih.gov HTS can employ various assays, such as cell viability assays using cancer cell lines. nih.gov

Hit-to-Lead Optimization: The hits identified through HTS are then further optimized using another cycle of computational modeling and chemical synthesis to improve their potency and ADMET properties, ultimately leading to a drug candidate. chemdiv.comthermofisher.com

This integrated approach streamlines the drug discovery process, making it faster, cheaper, and more likely to succeed. frontiersin.org By combining the power of predictive modeling with the empirical validation of HTS, researchers can more effectively navigate the complex landscape of taxoid chemistry to develop the next generation of anticancer therapeutics.

Q & A

Q. What statistical approaches are recommended for analyzing synergistic effects of 2'-Triethylsilyldocetaxel in combination therapies?

- Methodological Answer : Use the Chou-Talalay method to calculate combination indices (CI) across multiple dose ratios. Synergy is defined as CI < 1.0. Validate with 3D spheroid models or patient-derived xenografts (PDX). Confounders (e.g., drug efflux pumps) are controlled via ABC transporter inhibitors. Meta-analysis of published datasets identifies reproducible synergies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.